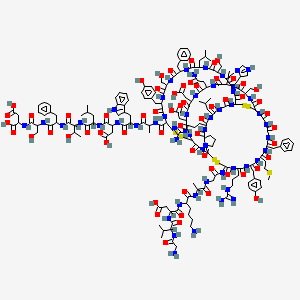

H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

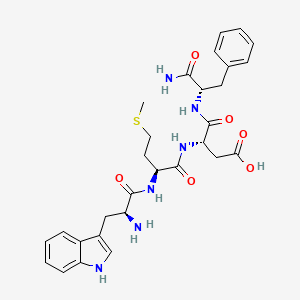

SNX-482 ist ein Peptidtoxin, das aus dem Gift der Vogelspinne Hysterocrates gigas isoliert wird. Es ist bekannt für seine hoch affine Blockierung von R-Typ-Calciumkanälen (Cav2.3), und bei höheren Konzentrationen kann es auch andere Calciumkanäle und Natriumkanäle blockieren

Herstellungsmethoden

SNX-482 wird typischerweise aus dem Gift der Vogelspinne Hysterocrates gigas isoliert. Die synthetische Herstellung von SNX-482 umfasst die rekombinante Expression in Escherichia coli, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC), um eine Reinheit von über 98 % zu erreichen . Die Summenformel von SNX-482 lautet C192H274N52O60S7 und es hat ein Molekulargewicht von etwa 4495 Da .

Wissenschaftliche Forschungsanwendungen

SNX-482 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Schmerzmanagement. Es wurde verwendet, um die Rolle von Calciumkanälen bei der Neurotransmitterfreisetzung und der neuronalen Erregbarkeit zu klären . Darüber hinaus konnte gezeigt werden, dass SNX-482 neuronale Reaktionen in neuropathischen Schmerzmodellen hemmt, was auf ein mögliches Einsatzgebiet zur Reduzierung von dorsalen Hornneuronen-Schmerzen in der neuropathischen Schmerztherapie hindeutet . Darüber hinaus wurde SNX-482 verwendet, um die Gating-Mechanismen von Calciumkanälen und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen .

Wirkmechanismus

SNX-482 entfaltet seine Wirkung, indem es an die Spannungssensordomänen der Cav2.3-Calciumkanäle bindet und so deren Aktivierung hemmt . Diese Hemmung ist spannungsabhängig und kann durch Anlegen einer starken Spannung umgekehrt werden . SNX-482 interagiert mit den Domänen III und IV der Cav2.3-Kanäle, um deren Gating signifikant zu hemmen . Bei höheren Konzentrationen kann SNX-482 auch L-Typ- und P/Q-Typ-Calciumkanäle hemmen und Natriumkanäle unvollständig blockieren .

Wirkmechanismus

Target of Action

SNX-482, also known as H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH, is a peptide toxin isolated from the venom of the tarantula Hysterocrates gigas. It primarily targets R-type Ca 2+ (Cav2.3) channels , acting as a high-affinity blocker . At higher concentrations, it can also block other Ca 2+ channels and Na + channels . Furthermore, it has been found to dramatically reduce the A-type potassium current in acutely dissociated dopamine neurons from mouse substantia nigra pars compacta .

Mode of Action

SNX-482 was initially identified as a selective, voltage-dependent inhibitor of Cav2.3 (a1E, R-type) channels . It inhibits native R-type Ca 2+ currents at weak nanomolar concentrations in rat neurohypophyseal nerve terminals . The compound needs to interact with a1E domains III and IV to play a role in the significant inhibition of R-type channel gating .

Biochemical Pathways

The biochemical pathways affected by SNX-482 are primarily related to the regulation of calcium and potassium ion flow across cell membranes. By blocking Cav2.3 channels, SNX-482 can inhibit the influx of calcium ions, which play crucial roles in various cellular processes, including neurotransmitter release . Additionally, by reducing A-type potassium current, SNX-482 can influence the repolarization phase of action potentials, potentially affecting neuronal excitability .

Result of Action

The primary result of SNX-482’s action is the inhibition of specific ion channels, leading to altered ion flow across cell membranes. This can have significant effects at the cellular level, potentially influencing neuronal excitability and neurotransmitter release . Some research has indicated that it inhibits neuronal responses in a neuropathic pain model, suggesting potential therapeutic applications .

Biochemische Analyse

Biochemical Properties

SNX 482 acts as a high-affinity blocker of R-type Ca 2+ (Cav2.3) channels . It inhibits native R-type Ca 2+ currents at weak nanomolar concentrations in rat neurohypophyseal nerve terminals . It does not influence R-type Ca 2+ currents at concentrations of 200–500 nM in several types of rat central neurons . At higher concentrations, it can also block other Ca 2+ channels and Na + channels .

Cellular Effects

SNX 482 has been found to dramatically reduce the A-type potassium current in acutely dissociated dopamine neurons from mouse substantia nigra pars compacta . This effect persisted even when calcium was replaced by cobalt, showing that it was not secondary to a reduction of calcium influx .

Molecular Mechanism

The compound was initially identified as a selective, voltage-dependent inhibitor of Cav2.3 (a1E, R-type) channels . SNX 482 needs to interact with a1E domains III and IV to play a role in the significant inhibition of R-type channel gating . Although SNX 482 is generally viewed as a selective inhibitor of Cav2.3 (a1E, R-type) channels, more recently it was shown that it can also inhibit L-type or P/Q type Ca 2+ channels and incompletely block Na + channels .

Vorbereitungsmethoden

SNX-482 is typically isolated from the venom of the tarantula Hysterocrates gigas. The synthetic preparation of SNX-482 involves recombinant expression in Escherichia coli, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% . The molecular formula of SNX-482 is C192H274N52O60S7, and it has a molecular weight of approximately 4495 Da .

Analyse Chemischer Reaktionen

SNX-482 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit Calciumkanälen betreffen. Es wirkt als hoch affiner Blocker von R-Typ-Calciumkanälen (Cav2.3) in spannungsabhängiger Weise . Bei höheren Konzentrationen kann es auch L-Typ- und P/Q-Typ-Calciumkanäle hemmen und Natriumkanäle unvollständig blockieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Calcium- und Natriumkanäle, die zu einer verringerten Calcium- und Natriumionenströmung führen.

Vergleich Mit ähnlichen Verbindungen

SNX-482 ist homolog zu anderen Spinnenpeptiden wie Grammatoxin S1A und Hanatoxin . Diese Peptide zielen ebenfalls auf Calciumkanäle ab, haben aber unterschiedliche Spezifitäten und Wirkmechanismen. Hanatoxin zielt beispielsweise auf spannungsgesteuerte Kaliumkanäle ab, während Grammatoxin S1A auf Calciumkanäle abzielt . Die Einzigartigkeit von SNX-482 liegt in seiner hohen Affinität und Selektivität für R-Typ-Calciumkanäle (Cav2.3), was es zu einem wertvollen Werkzeug für die Untersuchung dieser Kanäle in verschiedenen physiologischen und pathologischen Bedingungen macht .

Eigenschaften

CAS-Nummer |

203460-30-4 |

|---|---|

Molekularformel |

C192H274N52O60S7 |

Molekulargewicht |

4495 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1 |

InChI-Schlüssel |

NSUPRLHDCFNOKD-CICZDBDCSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

Kanonische SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

Reinheit |

>98% |

Sequenz |

GVDKAGCRYMFGGCSVNDDCCPRLGCHSLFSYCAWDLTFSD(Disulfide bridge between Cys7 and Cys21, Cys14 and Cys26, Cys20 and Cys33) |

Löslichkeit |

Soluble in water |

Quelle |

Synthetic |

Lagerung |

-20°C |

Herkunft des Produkts |

United States |

Q1: What is the primary target of SNX-482?

A: SNX-482 is a selective antagonist of the CaV2.3 channel, a voltage-gated calcium channel that contributes to the R-type calcium current. [, , ]

Q2: How does SNX-482 interact with CaV2.3 channels?

A: SNX-482 inhibits CaV2.3 channels by binding to their voltage-sensing domains, ultimately preventing calcium influx into the cell. []

Q3: What are the downstream effects of SNX-482's interaction with CaV2.3 channels?

A3: Inhibiting CaV2.3 channels with SNX-482 can lead to various effects depending on the cell type and physiological context. Some notable effects include:

- Reduced Neurotransmitter Release: SNX-482 can inhibit neurotransmitter release, particularly in the hippocampus, thalamus, and neurohypophysis. [, , ]

- Altered Neuronal Activity: SNX-482 can modulate neuronal activity by affecting action potential firing patterns and synaptic plasticity. [, ]

- Modified Physiological Processes: SNX-482 has been shown to influence processes like hormone secretion, cerebral blood flow, and pain perception. [, , ]

Q4: What makes SNX-482 a useful tool in research?

A: The selectivity of SNX-482 for CaV2.3 channels makes it a valuable pharmacological tool for investigating the specific roles of these channels in various physiological and pathological processes. [, ]

Q5: What is the molecular formula and weight of SNX-482?

A5: SNX-482 has the molecular formula C185H274N50O59S6 and a molecular weight of 4145.7 g/mol.

Q6: Is there spectroscopic data available for SNX-482?

A: While specific spectroscopic data might be available in specialized databases, the provided research papers primarily focus on the functional characterization of SNX-482. []

Q7: Has the performance of SNX-482 been studied under various conditions?

A7: Research on SNX-482 primarily focuses on its biological activity. Information about its material compatibility and stability under diverse conditions is limited in the provided papers.

Q8: Does SNX-482 exhibit any catalytic properties?

A: SNX-482 primarily acts as an antagonist, binding to and inhibiting its target channel. There's no evidence suggesting it possesses catalytic properties. []

Q9: Have computational studies been conducted on SNX-482?

A: Yes, molecular dynamics simulations have been used to study the interaction of SNX-482 with cell membranes, providing insights into its binding mechanism. []

Q10: Are there any quantitative structure-activity relationship (QSAR) models available for SNX-482?

A10: The provided research doesn't explicitly mention QSAR models for SNX-482, but future research could explore this area.

Q11: How does the structure of SNX-482 relate to its activity?

A: While specific structure-activity relationship studies are not described in the provided papers, SNX-482 shares homology with other spider toxins like grammatoxin S1A and hanatoxin, which have distinct ion channel blocking selectivities. This suggests that subtle structural variations within this family of peptides can significantly influence their target specificity. []

Q12: What is known about the stability of SNX-482 under different conditions?

A12: The provided research primarily focuses on the biological activity of SNX-482, and information about its stability under various conditions or specific formulation strategies is limited.

Q13: Is there information available regarding the SHE (Safety, Health, and Environment) regulations for SNX-482?

A13: The research papers provided focus on the scientific aspects of SNX-482 and do not address SHE regulations.

Q14: What is known about the pharmacokinetic properties of SNX-482?

A: The research primarily utilizes SNX-482 in in vitro settings or through direct application to brain slices. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. []

Q15: What types of in vitro studies have been conducted with SNX-482?

A15: SNX-482 has been extensively used in:

- Electrophysiology: Patch-clamp recordings on various cell types, including neurons and endocrine cells, have been used to characterize its effects on calcium currents. [, , , , , , ]

- Calcium Imaging: Studies have used calcium-sensitive dyes to monitor intracellular calcium changes in response to SNX-482, providing insights into its mechanism of action. [, , ]

- Cell Culture Models: SNX-482 has been utilized in cell culture systems to investigate its impact on cellular processes such as hormone secretion. [, ]

Q16: Has the in vivo efficacy of SNX-482 been investigated?

A16: While in vivo studies using SNX-482 are limited in the provided research, some studies have explored its effects in living organisms, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)